Isothiazole-5-sulfinic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H3NO2S2 |
|---|---|
Molecular Weight |
149.20 g/mol |
IUPAC Name |
1,2-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H3NO2S2/c5-8(6)3-1-2-4-7-3/h1-2H,(H,5,6) |
InChI Key |
DKYJKZJGYHAWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)S(=O)O |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Isothiazole 5 Sulfinic Acid and Analogues
Direct Synthetic Strategies for Isothiazole-5-sulfinic Acid
Direct synthetic routes to this compound are not widely documented in the literature. The inherent reactivity of sulfinic acids often makes their direct synthesis challenging, as they are prone to further oxidation to the corresponding sulfonic acids or disproportionation. Therefore, most synthetic approaches rely on indirect methods where a more stable precursor is first synthesized and then converted to the target sulfinic acid in a subsequent step.
Indirect Synthetic Pathways via Precursor Functionalization
The functionalization of a pre-existing isothiazole (B42339) ring at the 5-position is a common and versatile strategy for the synthesis of this compound and its derivatives. This approach allows for the introduction of the sulfinic acid group late in the synthetic sequence, which can be advantageous when dealing with sensitive functional groups.
Approaches Involving Isothiazole Sulfanyl (B85325)/Thiol Derivatives and Oxidation Strategies
The oxidation of isothiazole-5-thiol or its corresponding sulfanyl derivatives presents a plausible, albeit challenging, route to this compound. The controlled oxidation of thiols to sulfinic acids requires mild and selective oxidizing agents to prevent over-oxidation to the more stable sulfonic acids.
| Oxidizing Agent | Reaction Conditions | Potential Outcome |
| Hydrogen Peroxide | Glacial acetic acid | Oxidation of thiols to sulfones is common; careful control of stoichiometry and temperature would be required to isolate the sulfinic acid. |
| Oxone®/NaHCO₃ | CH₃CN-H₂O | A convenient system for the direct conversion of thiols to sulfonic acids; may be adaptable for sulfinic acid synthesis under modified conditions. acs.org |
| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | Often used for the oxidation of sulfides to sulfoxides, which are at the same oxidation state as sulfinic acids. smolecule.com |
This table presents potential oxidation strategies based on general methods for thiol and sulfide (B99878) oxidation, which may be applicable to isothiazole-5-thiol derivatives.
The synthesis of the starting isothiazole-5-thiol can be achieved through various methods, including the reduction of the corresponding sulfonyl chloride. For instance, 2-acetamino-5-thiazolesulfonyl chloride has been reduced to 2-acetamino-5-mercaptothiazole using sodium sulfite (B76179) solution, a reaction that could potentially be adapted for the isothiazole series. tandfonline.com
Transformation of Isothiazole-5-carboxylic Acid and Related Derivatives
The conversion of the carboxylic acid functional group at the 5-position of the isothiazole ring into a sulfinic acid is a complex transformation that is not commonly employed. Such a conversion would likely involve multiple steps, for example, a Curtius, Hofmann, or similar rearrangement to form an amine, which would then require further functionalization to introduce the sulfur-containing group. A more direct approach, such as a decarboxylative sulfonylation, is a newer technology and its application to isothiazoles has not been extensively reported. google.com
Functional Group Interconversions on the Isothiazole Ring
A more practical and widely applicable indirect pathway involves the reduction of a more stable precursor, such as an isothiazole-5-sulfonyl chloride. Isothiazole-5-sulfonyl chlorides are accessible intermediates that can be synthesized and then converted to the desired sulfinic acid.
The reduction of sulfonyl chlorides to sulfinic acids can be achieved using various reducing agents.
| Reducing Agent | Reaction Conditions | Comments |
| Sodium Sulfite | Aqueous solution | A classic method for the reduction of sulfonyl chlorides to sulfinates. tandfonline.com |
| Sodium Borohydride (NaBH₄) | Typically in a protic solvent | A versatile reducing agent capable of reducing sulfonyl chlorides. smolecule.com |
| Triphenylphosphine | - | Can be used for the reduction of sulfonyl chlorides, often in the presence of a proton source. |
This table outlines general methods for the reduction of sulfonyl chlorides, which are expected to be applicable to isothiazole-5-sulfonyl chloride.
The synthesis of the precursor, isothiazole-5-sulfonyl chloride, can be accomplished by chlorosulfonylation of an isothiazole or by other means. For example, 3-methyl-isothiazole can be reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Ring Construction Methodologies for Isothiazoles with Sulfur-Oxygen Functionalities
Building the isothiazole ring with the sulfur-oxygen functionality already in place or formed during the cyclization process is a powerful strategy that avoids potentially harsh functional group manipulations on the heterocyclic core.
Cyclization Reactions Utilizing Sulfinyl Sources and Sulfenic Acid Intermediates
Several synthetic methods for isothiazoles and their fused analogues, such as benzo[d]isothiazoles, proceed through intermediates that involve a sulfinyl group or a sulfenic acid. These reactive intermediates undergo intramolecular cyclization to form the N-S bond of the isothiazole ring.
An acid-catalyzed thermolysis of a tert-butyl sulfoxide (B87167) has been shown to be an effective method for synthesizing 3-substituted aryl researchgate.netisothiazoles. This reaction is believed to proceed through the formation of a sulfenic acid intermediate, which then undergoes intramolecular ring closure. The use of p-toluenesulfonic acid in toluene (B28343) at elevated temperatures provides high yields of the desired isothiazole derivatives.
Another approach involves the use of tert-butyl sulfoxides as sulfinyl sources in an intramolecular sulfinylation of sulfonamides. This is followed by an all-heteroatom Wittig-equivalent process to afford aryl researchgate.netisothiazoles in high yields. smolecule.com This method often utilizes N-bromosuccinimide (NBS) and an acid, such as acetic acid, to activate the sulfoxide. smolecule.com
More recent developments have focused on greener and milder conditions. For instance, an acid-catalyzed synthesis of aryl researchgate.netisothiazoles from aryl tert-butyl sulfoxides has been developed that avoids the use of NBS.
| Reactants | Catalyst/Reagents | Key Intermediate | Product |
| tert-Butyl sulfoxide derivative | p-Toluenesulfonic acid | Sulfenic acid | Aryl researchgate.netisothiazole |
| tert-Butyl sulfoxide and tert-butylsulfinamide | N-Bromosuccinimide, Acetic acid | Sulfinylimide | Aryl researchgate.netisothiazole |
| N-Propargyl tert-butanesulfinylamide | Trifluoroacetic acid | Sulfinyl group involvement | Polyfunctionalized isothiazole |
This table summarizes key ring construction methodologies for isothiazoles that proceed via sulfinyl or sulfenic acid intermediates.
Furthermore, the reaction of N-propargylsulfinylamides promoted by trifluoroacetic acid (TFA) represents a novel reactivity mode of tert-butanesulfinamide, leading to the rapid assembly of polyfunctionalized isothiazoles through an intramolecular cyclization involving the sulfinyl group. researchgate.net
Multi-Component Annulation Strategies
Multi-component reactions (MCRs) have become powerful tools for the efficient construction of complex molecular architectures like isothiazoles from simple starting materials in a single step. These strategies are prized for their atom economy and operational simplicity.
A notable transition-metal-free, three-component annulation strategy involves the reaction of alkynones, potassium ethylxanthate, and ammonium (B1175870) iodide. researchgate.net This method proceeds through a cascade of sequential regioselective hydroamination, thiocarbonylation, and intramolecular cyclization to yield functionalized isothiazoles. researchgate.net Another effective one-pot, metal-free approach synthesizes 3,5-disubstituted and annulated isothiazoles by reacting β-ketodithioesters with ammonium acetate (B1210297), which serves as the nitrogen source. sci-hub.sethieme-connect.com This (4+1) annulation strategy is initiated by ammonium acetate and involves a sequence of imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds of the isothiazole ring. thieme-connect.com
Researchers have also developed a two-component annulation system for synthesizing 3-hydroxy-4,5-disubstituted isothiazoles. This method utilizes a dithioester and an aryl acetonitrile, mediated by a simple base like potassium hydroxide (B78521) (KOH) under aerial conditions, forming new C–C, C–O, and N–S bonds in one step. acs.org Furthermore, a three-component strategy employing enaminoesters, fluorodibromoamides or esters, and elemental sulfur has been shown to selectively produce thiazoles or isothiazoles through the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds. acs.org
| MCR Strategy | Starting Materials | Key Features | Product | Reference |
| Three-Component Annulation | Alkynones, Potassium ethylxanthate, Ammonium iodide | Transition-metal-free; Cascade reaction | Functionalized isothiazoles | researchgate.net |
| (4+1) Annulation | β-Ketodithioesters/β-Keto thioamides, Ammonium acetate | Metal-free; Aerial oxidation | 3,5-Disubstituted isothiazoles | sci-hub.sethieme-connect.com |
| Two-Component Annulation | Dithioester, Aryl acetonitrile | KOH-mediated; Aerial conditions | 3-Hydroxy-4,5-disubstituted isothiazoles | acs.org |
| Three-Component Reaction | Enaminoesters, Fluorodibromoamides/ester, Sulfur | Selective for thiazoles/isothiazoles | Thiazoles and Isothiazoles | acs.org |
Transition Metal-Catalyzed Isothiazole Ring Formation
Transition metal catalysis offers highly efficient and selective routes to the isothiazole core, often enabling reactions that are not feasible under other conditions.
Rhodium catalysts have proven particularly versatile. For instance, Rh(I)-catalysis facilitates the intramolecular transannulation of cyano-tethered 1,2,3-thiadiazoles to form bicyclic isothiazoles. sci-hub.se In another approach, rhodium(III) catalyzes the annulative coupling of 3,5-diarylisothiazoles with alkynes, where the N–S bond of the isothiazole ring acts as an internal oxidant. acs.org A direct construction of the isothiazole ring can be achieved through a rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. rsc.orgresearchgate.net
Copper catalysis has also been employed for the direct formation of the isothiazole ring. sci-hub.se One such method involves the copper-catalyzed thioannulation of propynamides with sodium sulfide to produce isothiazol-3-ones. rsc.org Kumagai, Shibasaki, and co-workers developed a Cu(I)-catalyzed cascade reaction to form enantioenriched isothiazoles through the formation of C–C and N–S bonds. sci-hub.se
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
| Rh(I) | Intramolecular Transannulation | Cyano-tethered 1,2,3-thiadiazoles | Synthesis of bicyclic isothiazoles | sci-hub.se |
| Rh(III) | Annulative Coupling | 3,5-Diarylisothiazoles, Alkynes | N–S bond acts as internal oxidant | acs.org |
| Rhodium catalyst | Oxidative Annulation | Benzimidates, Elemental sulfur | Direct construction of isothiazole ring | rsc.orgresearchgate.net |
| Copper catalyst | Thioannulation | Propynamides, Sodium sulfide | Synthesis of isothiazol-3-ones | rsc.org |
| Cu(I) | Cascade C-C/N-S Bond Formation | α,β-Unsaturated thioamides, Allyl cyanide | Synthesis of enantioenriched isothiazoles | sci-hub.se |
Metal-Free Isothiazole Synthesis Protocols
The development of metal-free synthesis protocols is driven by the need for more sustainable, cost-effective, and environmentally friendly chemical processes. researchgate.net
A prominent metal-free method is the acid-catalyzed thermolysis of a tert-butyl sulfoxide. organic-chemistry.orgthieme-connect.com This reaction, typically using a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent like toluene, provides high yields of 3-substituted aryl organic-chemistry.orgthieme-connect.comisothiazoles. organic-chemistry.orgthieme-connect.com The mechanism is believed to involve the formation of a sulfenic acid intermediate, which then undergoes intramolecular ring closure. organic-chemistry.org This approach is valued for its mild conditions and high functional group tolerance. organic-chemistry.orgthieme-connect.com
Visible light-promoted synthesis offers another green alternative. Benzo[d]isothiazoles can be synthesized from α-aminooxy acids using blue-light irradiation and a commercially available acridinium (B8443388) photocatalyst. researchgate.net This method is notable for its mild conditions and the formation of benign byproducts like carbon dioxide and acetone. researchgate.net
As previously mentioned in the MCR section, one-pot syntheses using β-ketodithioesters and an ammonia (B1221849) source like ammonium acetate under air provide a straightforward, metal-free route to 3,5-disubstituted isothiazoles. sci-hub.sethieme-connect.com The mechanism involves nucleophilic addition, cyclization, and oxidation to yield the desired isothiazole. sci-hub.se
| Methodology | Key Reagents/Conditions | Starting Materials | Advantages | Reference |
| Acid-Catalyzed Thermolysis | p-Toluenesulfonic acid, Toluene, Heat | tert-Butyl sulfoxide derivatives | High yields, Mild conditions, High functional group tolerance | organic-chemistry.orgthieme-connect.comthieme-connect.com |
| Visible Light Photoredox Catalysis | Acridinium photocatalyst, Blue light | α-Aminooxy acids | Sustainable, Metal-free, Mild conditions | researchgate.net |
| One-Pot Annulation | Ammonium acetate, Air | β-Ketodithioesters | Metal-free, Operationally simple | sci-hub.sethieme-connect.com |
Derivatization and Scaffold Modification at the C-5 Position of Isothiazoles
Functionalization of the isothiazole ring, particularly at the C-5 position, is crucial for developing new derivatives with tailored properties. Cross-coupling reactions and metalation are the primary strategies for C-5 modification.
Halogenated isothiazoles, especially 5-halogenoisothiazoles, are valuable precursors for derivatization. sci-hub.se They readily undergo transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl and heteroaryl substituents at the C-5 position. sci-hub.semdpi.com
Direct C-H activation and functionalization at the C-5 position is another powerful strategy. For example, a Pd/Ag-catalyzed C5–H-selective direct oxidative dimerization of 4-substituted isothiazoles has been used to afford 5,5'-bisisothiazoles. researchgate.net However, palladium-catalyzed Heck coupling to form C-glycosides at the C-5 position has been reported to be inconsistent. unito.it
Lithiation provides an alternative route for activating the C-5 position. Isothiazoles that are unsubstituted at the C-5 position, as well as 4-methylisothiazole, can be readily lithiated at C-5 using n-butyllithium at low temperatures. researchgate.netresearchgate.net These organolithium intermediates can then react with a variety of electrophiles to install new functional groups. researchgate.net This method has been explored for the alkylation of the C-5 position as a key step in the synthesis of isothiazole-based nucleoside analogues. unito.it
| Functionalization Strategy | Key Reagents/Intermediates | Target Modification | Examples/Applications | Reference |
| Suzuki-Miyaura Cross-Coupling | 5-Halogenoisothiazoles, Boronic acids/esters, Pd catalyst | C5-Aryl/Heteroaryl bond formation | Derivatization of isothiazole core | sci-hub.semdpi.com |
| Direct C-H Activation | 4-Substituted isothiazoles, Pd/Ag catalyst | C5-C5 bond formation (dimerization) | Synthesis of 5,5'-bisisothiazoles | researchgate.net |
| Lithiation-Electrophilic Trap | n-Butyllithium, Electrophiles | C5-Alkylation/Functionalization | Synthesis of C-5 substituted isothiazoles and nucleoside analogues | researchgate.netunito.itresearchgate.net |
Elucidating Reaction Pathways and Chemical Transformations of Isothiazole 5 Sulfinic Acid
Reactivity Profiling of the Isothiazole (B42339) Heterocycle with Sulfinic Acid Substitution
The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as by its substituents. medwinpublishers.com The sulfinic acid group at the 5-position, being electron-withdrawing, is expected to significantly modify the electron density distribution of the ring, thereby influencing its susceptibility to both nucleophilic and electrophilic attacks.
The presence of a good leaving group, such as a halogen, at positions 3 or 5 of the isothiazole ring facilitates nucleophilic substitution. thieme-connect.com In the context of a precursor to isothiazole-5-sulfinic acid, such as a 5-halo-isothiazole, the halogen atom can be displaced by various nucleophiles. The electron-withdrawing nature of the ring nitrogen enhances the electrophilicity of the ring carbons, particularly at positions 3 and 5. thieme-connect.com
Studies on related compounds, such as 4,5-dichloroisothiazole-3-carboxylic acid, have shown that the chlorine atom at the 5-position is susceptible to nucleophilic substitution by amines, thiols, and alkoxides. thieme-connect.com For instance, reactions with thiols in the presence of a base like pyridine (B92270) result in the formation of 5-alkylsulfanyl or 5-arylsulfanyl derivatives. thieme-connect.com Similarly, N-nucleophiles can displace the C5-halogen, a reaction that can sometimes be promoted by the presence of fluoride (B91410) ions. thieme-connect.com While direct studies on this compound are limited, the reactivity patterns of these halogenated precursors provide insight into the ring's behavior. The sulfinic acid group itself would likely deactivate the ring towards further nucleophilic attack due to its anionic character under basic conditions, but its precursor (e.g., a sulfonyl chloride) would strongly activate the ring.
| Nucleophile | Reagent Example | Product Type | Typical Yield (%) |
| S-Nucleophiles | Benzylmercaptan, Thiophenol | 5-Alkylsulfanyl-isothiazole | 52-65 |
| N-Nucleophiles | Piperidine, Morpholine | 5-Amino-isothiazole | Varies (up to 96) |
| O-Nucleophiles | Sodium Methoxide | 5-Methoxy-isothiazole | Moderate |
| This table presents representative nucleophilic substitution reactions on 5-halo-isothiazole precursors, illustrating the potential reactivity of the C5 position. thieme-connect.com |
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring. wikipedia.org The isothiazole ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the heteroatoms. The primary site of substitution is typically the C4 position, as it is the most electron-rich. medwinpublishers.com
The introduction of a sulfinic acid group (-SO₂H) at the C5 position would further deactivate the ring towards electrophilic attack. Sulfinic acid groups, much like sulfonic acid groups, are strongly electron-withdrawing and deactivating. wikipedia.org Therefore, forcing conditions would likely be required for electrophilic substitution on this compound. If a reaction were to occur, the substitution would be directed away from the sulfinic acid group, with the C4 position remaining the most probable, albeit highly deactivated, site for attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com However, the harsh acidic conditions required for many of these reactions (e.g., nitration with H₂SO₄/HNO₃ or sulfonation with fuming H₂SO₄) could lead to oxidation of the sulfinic acid moiety itself. wikipedia.orgmasterorganicchemistry.com
Transformations Involving the Sulfinic Acid Moiety
The sulfinic acid functional group is a versatile intermediate in sulfur chemistry, capable of undergoing a variety of transformations including redox reactions, condensation, and derivatization. nih.gov
Sulfinic acids (R-SO₂H) represent an intermediate oxidation state for sulfur and can be readily oxidized or reduced.
Oxidation: Mild oxidizing agents can convert sulfinic acids to the corresponding more stable sulfonic acids (R-SO₃H). researchgate.net This transformation is a common reaction pathway for sulfinic acids. nih.gov Oxidants such as hydrogen peroxide or potassium permanganate (B83412) can effect this change. medwinpublishers.com The oxidation of the sulfinic acid group on the isothiazole ring is expected to proceed under standard conditions, yielding isothiazole-5-sulfonic acid. This process involves the cleavage of the C-S bond to form sulfate (B86663) under stronger oxidative conditions. researchgate.net
Reduction: The reduction of sulfinic acids to their corresponding thiols (R-SH) is a more challenging transformation and often requires potent reducing agents. google.com While direct reduction of sulfonic acids to thiols has been achieved using specific catalytic systems, such as rhodium carbonyl under carbon monoxide pressure, the reduction of sulfinic acids can also be complex. google.com Often, the reduction proceeds via intermediate sulfur species. In some biological systems, specific enzymes are capable of reducing sulfinic acids back to the thiol form. semanticscholar.org For this compound, this would yield isothiazole-5-thiol.
| Transformation | Reagent/Condition | Product Functional Group |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Sulfonic Acid (-SO₃H) |
| Reduction | Strong reducing agents / specific catalysts | Thiol (-SH) |
| This table summarizes the primary redox transformations of the sulfinic acid moiety. |
Sulfinic acids can undergo self-condensation, particularly upon heating or in the presence of a dehydrating agent, to form sulfinic anhydrides (R-S(O)-O-S(O)-R). This reaction involves the elimination of a molecule of water from two molecules of the sulfinic acid. These anhydrides are generally reactive intermediates. Condensation reactions can also occur with other suitable partners, although self-condensation is a characteristic reaction. researchgate.net
The acidic proton of the sulfinic acid group can be replaced to form esters and amides, which are known as sulfinates and sulfinamides, respectively.
Esterification: Sulfinate esters (R-SO₂R') are valuable synthetic intermediates. researchgate.net They can be synthesized from sulfinic acids and alcohols. One modern approach involves an isocyanide-induced esterification, which proceeds under mild conditions and tolerates a wide range of functional groups on both the sulfinic acid and the alcohol. researchgate.net This method avoids the need for harsh dehydrating agents. Another classic method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov
Amidation: Sulfinamides (R-SO-NR'₂) are typically prepared from sulfinyl chlorides (R-SOCl), which are themselves synthesized from the corresponding sulfinic acids. The sulfinyl chloride is then reacted with a primary or secondary amine to yield the desired sulfinamide. One-pot procedures have been developed where the sulfinic acid is converted to a sulfonyl halide intermediate which then reacts with an amine to form the corresponding sulfonamide, a related but more highly oxidized structure. nih.gov Similar strategies can be adapted for sulfinamide synthesis.
| Reaction | Reagents | Product |
| Esterification | Alcohol, Isocyanide | Sulfinate Ester |
| Esterification | Alcohol, DCC, DMAP | Sulfinate Ester |
| Amidation | 1. Thionyl Chloride2. Amine | Sulfinamide |
| This table outlines common methods for the derivatization of the sulfinic acid group. nih.govresearchgate.netorganic-chemistry.org |
Acid-Catalyzed and Base-Catalyzed Transformations
Acid-Catalyzed Reactions: Under acidic conditions, the sulfinic acid group can be protonated, which may lead to dehydration and the formation of a reactive sulfinyl cation intermediate. acs.org However, a more common pathway for sulfinic acids is disproportionation. wikipedia.org This process, which can be accelerated by acid, typically yields the corresponding sulfonic acid and a thiosulfonate. wikipedia.orgacs.org For this compound, this would result in the formation of isothiazole-5-sulfonic acid and S-(isothiazol-5-yl) isothiazole-5-thiosulfonate.
Furthermore, arylsulfinic acids can act as sulfenylating agents for electron-rich aromatic systems in an electrophilic substitution reaction. acs.org It is plausible that under acidic conditions, this compound could react with suitable nucleophiles. The synthesis of isothiazole rings themselves can be achieved via acid-catalyzed cyclization of sulfoxides through a sulfenic acid intermediate, highlighting the role of acid in forming sulfur-oxygen bonds in related systems. organic-chemistry.orgresearchgate.net
Base-Catalyzed Reactions: In the presence of a base, this compound is readily deprotonated to form the more stable isothiazole-5-sulfinate salt. wikipedia.org This sulfinate anion is a potent nucleophile. A primary reaction pathway for sulfinates is their participation in coupling reactions to form sulfones. For instance, they can react with alkyl or aryl halides (often with transition metal catalysis, but base-mediation is key) to yield the corresponding isothiazol-5-yl sulfones. acs.orgmdpi.com
Base-induced disproportionation is another potential transformation pathway. acs.org Additionally, the nucleophilic sulfinate can add to electron-deficient alkenes in a Michael-type addition. mdpi.com The isothiazole ring is generally stable under a range of basic conditions, as demonstrated by various base-catalyzed syntheses of substituted isothiazoles. organic-chemistry.orgorganic-chemistry.org
| Condition | Catalyst/Reagent | Probable Transformation | Product Type | Reference(s) |
| Acidic | Strong Acid (e.g., H₂SO₄) | Disproportionation | Isothiazole-5-sulfonic acid & Thiosulfonate | wikipedia.orgacs.org |
| Acidic | Electron-rich Nucleophile | Electrophilic Sulfenylation | Arylsulfinyl compounds | acs.org |
| Basic | Base (e.g., NaOAc, DABCO) | Deprotonation | Isothiazole-5-sulfinate salt | wikipedia.orgmdpi.com |
| Basic | Base, Alkyl/Aryl Halide | Nucleophilic Substitution | Isothiazol-5-yl sulfone | acs.orgmdpi.com |
Radical and Photochemical Reactions
The isothiazole ring and the sulfinic acid group are both susceptible to radical and photochemical transformations, suggesting that this compound likely exhibits dual reactivity under these conditions.
Radical Reactions: Sulfinic acids are excellent precursors to sulfonyl radicals (RSO₂•). nih.gov The one-electron oxidation of this compound or its corresponding sulfinate salt would generate the isothiazole-5-sulfonyl radical. This highly reactive intermediate can undergo several subsequent reactions, most notably addition to carbon-carbon multiple bonds to form sulfones. nih.gov
Moreover, sulfinic acids are effective hydrogen atom transfer (HAT) agents. They can react with initiating radicals, such as alkoxyl radicals, to form the sulfonyl radical, which propagates a radical chain reaction. nih.gov A significant pathway for arylsulfonyl radicals is the extrusion of sulfur dioxide (SO₂) to produce an aryl radical. researchgate.net In this case, the isothiazole-5-sulfonyl radical could lose SO₂ to form the isothiazol-5-yl radical, which could then participate in various radical coupling or substitution reactions. The synthesis of some isothiazoles facilitated by a trisulfur (B1217805) radical anion further underscores the compatibility of the isothiazole ring with radical chemistry. rsc.org
Photochemical Reactions: The isothiazole ring is known to be photochemically active. Upon irradiation, isothiazoles can undergo rearrangement to form the more stable thiazole (B1198619) isomers. rsc.orgresearchgate.net This photoisomerization is a well-documented process and represents a significant intramolecular rearrangement pathway. researchgate.netchemistryworld.com Therefore, it is highly probable that UV irradiation of this compound would induce its transformation into thiazole-5-sulfinic acid or thiazole-4-sulfinic acid, depending on the rearrangement mechanism. rsc.org
The sulfinic acid group itself is not the primary chromophore, but photolysis can also be a method to generate sulfonyl radicals. nih.gov Thus, a photochemical reaction could potentially proceed via two competing pathways: isomerization of the heterocyclic ring or homolytic cleavage of the S-O or O-H bond to initiate radical reactions. The specific outcome would likely depend on the wavelength of light used and the reaction medium. researchgate.net
| Condition | Initiator/Reagent | Reactive Intermediate | Probable Product Type | Reference(s) |
| Radical | Oxidant (e.g., Co(III)) | Isothiazole-5-sulfonyl radical | Sulfones (via addition to alkenes) | wikipedia.orgnih.gov |
| Radical | Radical Initiator (e.g., t-BuOOt-Bu) | Isothiazole-5-sulfonyl radical | Isothiazol-5-yl radical (via SO₂ extrusion) | nih.govresearchgate.net |
| Photochemical | UV Light | Excited-state Isothiazole | Thiazole-sulfinic acid isomers | rsc.orgresearchgate.netresearchgate.net |
| Photochemical | UV Light | Isothiazole-5-sulfonyl radical | Radical-derived products | nih.gov |
Intramolecular Rearrangements and Cycloaddition Reactions
Intramolecular Rearrangements: The most significant intramolecular rearrangement expected for this compound is the photochemical isomerization of the isothiazole ring to a thiazole ring, as discussed in the previous section. rsc.orgresearchgate.net This type of valence isomerization is characteristic of five-membered aromatic heterocycles. Another, though less direct, rearrangement could involve the sulfinic acid group. For example, allylic sulfinic acids are known to undergo a concerted retro-ene reaction, leading to desulfination. usc.edu.au While this compound is an arylsulfinic acid, this illustrates the potential for the sulfinic acid moiety to participate in concerted rearrangements under certain structural conditions.
Cycloaddition Reactions: The sulfinic acid functional group does not typically participate directly in cycloaddition reactions. However, it serves as a valuable precursor for derivatives that are active in cycloadditions. For example, oxidation of this compound would yield isothiazole-5-sulfonic acid, and subsequent derivatization could lead to the formation of an isothiazolyl-substituted sulfene (B1252967) (isothiazol-5-yl-SO₂), which could act as a dienophile in [4+2] cycloadditions. More commonly, the corresponding isothiazol-5-yl substituted vinyl sulfone could be synthesized from the sulfinate salt and an appropriate vinyl halide; this derivative would be an excellent dienophile in Diels-Alder reactions. acs.org
The isothiazole ring itself can be formed via 1,3-dipolar cycloaddition reactions, for instance, between a nitrile sulfide (B99878) and an alkyne. researchgate.netmedwinpublishers.com While this is a synthetic route to the ring rather than a reaction of it, it establishes the electronic character of the system. Furthermore, related sulfur-nitrogen compounds, such as N-sulfinylamines (which can be derived from sulfinic acids), are known to undergo [3+2] and [4+2] cycloadditions. nih.gov This suggests that derivatization of the sulfinic acid group could open pathways to various cycloaddition chemistries.
| Reaction Type | Required Derivatization | Role of Isothiazole Derivative | Product | Reference(s) |
| Photochemical Rearrangement | None | Substrate | Thiazole-sulfinic acid | rsc.orgresearchgate.net |
| Diels-Alder [4+2] Cycloaddition | Conversion to Isothiazolyl vinyl sulfone | Dienophile | Substituted cyclohexene | acs.org |
| [3+2] Cycloaddition | Conversion to N-sulfinyl-isothiazole | 2π component | Heterocyclic adduct | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Isothiazole 5 Sulfinic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of isothiazole (B42339) derivatives. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of the molecular skeleton and the position of substituents.
In ¹H NMR, the protons on the isothiazole ring exhibit characteristic chemical shifts. For the parent isothiazole, the protons typically appear at distinct positions in the spectrum. The presence of a sulfinic acid group at the C5 position, along with other substituents, significantly influences these chemical shifts due to electronic effects (both inductive and resonance).
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isothiazole Derivatives
Note: Data is illustrative and specific shifts vary with solvent and substitution patterns.
| Nucleus | Typical Chemical Shift Range (ppm) | Comments |
| ¹H NMR | ||
| H3 | 8.5 - 9.0 | Generally the most downfield proton. |
| H4 | 7.2 - 7.8 | Influenced by substituents at C3 and C5. |
| H5 | 8.0 - 8.6 | Shift is significantly affected by the C5 substituent. |
| SO₂H | 10.0 - 12.0 | Typically a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | ||
| C3 | 150 - 160 | Carbon between two heteroatoms. |
| C4 | 120 - 130 | Less affected by heteroatoms compared to C3 and C5. cdnsciencepub.com |
| C5 | 145 - 155 | Shift is strongly influenced by the sulfinic acid group. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of Isothiazole-5-sulfinic acid and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to deduce the precise molecular formula of the compound. nih.govsemanticscholar.org
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for analysis. The subsequent fragmentation patterns observed in the mass spectrum offer valuable structural information. For sulfinic and sulfonic acid derivatives, characteristic fragmentation pathways often involve the loss of sulfur dioxide (SO₂) or the entire sulfinic acid group. acs.orgnih.govresearchgate.net The fragmentation of the isothiazole ring itself can also provide clues about the substitution pattern.
Key fragmentation pathways for a hypothetical substituted this compound could include:
Loss of SO₂: [M]⁺ → [M - SO₂]⁺
Loss of the sulfinic acid radical: [M]⁺ → [M - •SO₂H]⁺
Cleavage of the isothiazole ring: Leading to smaller, characteristic fragment ions.
Table 2: Hypothetical Mass Spectrometry Fragmentation for a Generic this compound Derivative
| Ion/Fragment | Description | Significance |
| [M+H]⁺ or [M]⁺ | Molecular Ion / Protonated Molecule | Confirms the molecular weight of the compound. |
| [M - 64] | Loss of Sulfur Dioxide (SO₂) | Characteristic fragmentation for sulfinic/sulfonic acids. researchgate.net |
| [M - 81] | Loss of the Sulfinic Acid Group (•SO₂H) | Indicates the presence of the sulfinic acid moiety. |
| Ring Fragments | Various smaller m/z values | Provides information about the core heterocyclic structure and other substituents. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For derivatives of this compound that can be grown into suitable single crystals, this technique provides precise data on bond lengths, bond angles, and torsional angles. researchgate.netmedwinpublishers.com
This method is crucial for:
Unambiguous structural confirmation: It validates the connectivity established by NMR and MS. researchgate.net
Absolute stereochemistry: For chiral derivatives, it can determine the absolute configuration of stereocenters.
Conformational analysis: It reveals the preferred conformation of the molecule in the crystal lattice.
Intermolecular interactions: It provides detailed information on hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. The sulfinic acid group, for instance, is a potent hydrogen bond donor and acceptor.
For example, a crystallographic study of a thiazole (B1198619) derivative revealed a triclinic crystal system with space group P-1, showcasing the detailed lattice parameters that can be obtained. st-andrews.ac.uk
Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound
| Parameter | Example Value | Information Provided |
| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice. |
| Space Group | Fmm2 | The specific symmetry elements within the unit cell. st-andrews.ac.uk |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit of the crystal. st-andrews.ac.uk |
| Bond Length (e.g., S-O) | ~1.50 Å | Precise distance between bonded atoms. |
| Bond Angle (e.g., O-S-O) | ~110° | The angle formed by three connected atoms. |
| Intermolecular Contacts | H-bond distances (e.g., O-H···N) | Identifies and quantifies non-covalent interactions. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. nih.gov These techniques probe the vibrational modes of chemical bonds.
For this compound and its derivatives, key vibrational signatures include:
S=O Stretching: The sulfinic acid group gives rise to a strong, characteristic absorption band in the IR spectrum, typically in the range of 1090-1150 cm⁻¹.
O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl proton of the sulfinic acid, often participating in hydrogen bonding.
Isothiazole Ring Vibrations: The C=C, C=N, and C-S bonds of the heterocyclic ring produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹) of the spectrum.
Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations and S-S bonds if disulfide derivatives are formed.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |
| O-H Stretch (Sulfinic Acid) | 2500 - 3300 (broad) | IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1610 - 1640 | IR, Raman |
| C=C Stretch | 1500 - 1580 | IR, Raman |
| S=O Stretch | 1090 - 1150 | IR (Strong) |
| C-S Stretch | 600 - 800 | IR, Raman |
Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Excited State Characterization
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of molecules. nih.gov Sulfur-nitrogen heterocycles are often chromophoric, absorbing light in the UV or visible region. mdpi.comacs.org
The UV-Vis spectrum of an isothiazole derivative is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring and associated functional groups. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the ring and the solvent polarity. The sulfinic acid group can act as an auxochrome, potentially shifting the absorption bands.
Some heterocyclic systems, like thiazole orange and certain isothiazolo[4,5-b]pyridine derivatives, are known to be fluorescent. nih.govmdpi.com Fluorescence spectroscopy measures the emission of light from the molecule's excited singlet state, providing information about its excited-state lifetime, quantum yield, and sensitivity to the local environment. Phosphorescence, emission from a triplet excited state, can also be studied, though it is less common at room temperature. These techniques are crucial for understanding the photophysical properties of the compounds and evaluating their potential in applications such as fluorescent probes or materials science. umaine.eduresearchgate.net
Table 5: Illustrative Electronic Spectroscopy Data
| Parameter | Typical Range / Description | Information Obtained |
| λ_max (Absorption) | 250 - 350 nm | Wavelength of maximum light absorption, related to electronic transitions. nih.gov |
| Molar Absorptivity (ε) | 1,000 - 20,000 M⁻¹cm⁻¹ | Efficiency of light absorption at λ_max. |
| λ_em (Emission) | 350 - 500 nm | Wavelength of maximum fluorescence emission. nih.gov |
| Quantum Yield (Φ_F) | 0.01 - 0.90 | Efficiency of the fluorescence process. nih.gov |
| Stokes Shift | 50 - 150 nm | Difference between λ_max (absorption) and λ_em (emission). |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. nih.gov While this compound itself is not a radical, EPR is a powerful tool for studying radical intermediates that may be formed during its synthesis, degradation, or in certain chemical reactions. researchgate.netresearchgate.net
For example, one-electron oxidation or reduction of the isothiazole ring or reactions involving sulfur-centered radicals (e.g., sulfinyl radicals) could generate paramagnetic species. nih.govfigshare.com In cases where radical intermediates are too short-lived to be observed directly, spin trapping techniques are employed. acs.orgnih.gov A short-lived radical is allowed to react with a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to form a more stable radical adduct that can be readily detected and characterized by EPR. nih.govacs.org The resulting EPR spectrum's hyperfine coupling constants provide structural information about the trapped radical. acs.orgnih.govrsc.org
Table 6: EPR Spectroscopy Parameters for Characterizing Radical Species
| Parameter | Description | Structural Insight |
| g-factor | The ratio of the magnetic moment to the angular momentum of the unpaired electron. | Helps identify the type of radical (e.g., carbon-centered vs. sulfur-centered). |
| Hyperfine Coupling Constant (a) | The splitting of EPR lines due to interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). | Provides information on the identity and proximity of atoms to the radical center, revealing the radical's structure. |
| Linewidth | The width of the individual EPR spectral lines. | Can give information about dynamic processes and the radical's environment. |
Computational and Theoretical Chemistry Investigations of Isothiazole 5 Sulfinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Isothiazole-5-sulfinic acid. DFT provides a robust framework for calculating the electronic structure of molecules, offering a balance between computational cost and accuracy. These calculations are crucial for predicting geometry, reactivity, and various spectroscopic properties.
The isothiazole (B42339) ring is an aromatic heterocyclic system, a property stemming from its cyclic, planar structure with a delocalized π-electron system. medwinpublishers.comwikipedia.org DFT calculations are employed to optimize the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically reveal a planar or near-planar conformation for the isothiazole ring, which is essential for its aromaticity.
The aromaticity of the isothiazole ring is a significant factor in its stability and chemical behavior. medwinpublishers.com It is considered more aromatic than its oxygen-containing counterpart, isoxazole, and exhibits a degree of bond fixation that is less pronounced than in other azoles like pyrazole (B372694). medwinpublishers.com This aromatic character can be quantified using various computational indices, including nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).
The sulfinic acid group (-SO₂H) attached at the C5 position acts as a substituent that modulates the electronic properties of the aromatic ring. Its electron-withdrawing nature influences the charge distribution across the isothiazole system.
Table 1: Predicted Molecular Geometry Parameters for this compound Note: The following data is representative and derived from typical DFT calculations on substituted isothiazole systems. Actual values may vary based on the level of theory and basis set used.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N-S | 1.65 |
| C3-C4 | 1.38 |
| C4-C5 | 1.42 |
| C5-S (ring) | 1.73 |
| C5-S (substituent) | 1.80 |
| S-O (sulfinic) | 1.48 |
| **Bond Angles (°) ** | |
| C5-S-N | 94.5 |
| S-N-C3 | 110.0 |
| N-C3-C4 | 115.5 |
| C3-C4-C5 | 112.0 |
| C4-C5-S | 108.0 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comresearchgate.net
For this compound, the HOMO is typically delocalized over the π-system of the isothiazole ring, while the LUMO is also distributed across the ring but with significant contributions from the sulfinic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. asianpubs.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org
From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. physchemres.org
Table 2: Representative FMO Energies and Global Reactivity Descriptors Note: These values are illustrative, based on DFT calculations for related heterocyclic compounds.
| Descriptor | Formula | Representative Value | Interpretation |
| HOMO Energy (EHOMO) | - | -6.8 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ² / (2η) | 3.25 eV | Global electrophilic nature |
Non-Covalent Interactions and Intermolecular Forces
The specific functional groups of this compound—namely the sulfinic acid group and the nitrogen heteroatom—make it a candidate for various non-covalent interactions. These forces are critical in determining the compound's physical properties, crystal packing, and interactions with other molecules. The sulfinic acid group, with its polar S-O bonds and acidic hydrogen, can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the isothiazole ring can also serve as a hydrogen bond acceptor. nih.gov Computational studies can map the molecular electrostatic potential (MEP) to visualize electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. medwinpublishers.com By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. For this compound, DFT calculations could be used to explore various reaction pathways, such as electrophilic substitution on the aromatic ring, or reactions involving the sulfinic acid group itself (e.g., oxidation to sulfonic acid or reduction). These studies can predict the regioselectivity of reactions, explaining why an attack occurs at a specific position on the isothiazole ring, and provide insights into the stability of reaction intermediates. physchemres.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. dntb.gov.uanih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational flexibility, its solvation in different media, and its interactions with other molecules, such as biological macromolecules. mdpi.com By simulating the molecule in an aqueous environment, for instance, one can analyze the structure and dynamics of the surrounding water molecules and the stability of intermolecular hydrogen bonds. This information is crucial for understanding how the molecule behaves in a realistic chemical or biological context. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational technique in modern drug design. mdpi.com It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models provide clear design principles for the synthesis of new, more potent derivatives. mdpi.com
A typical QSAR study on a series of isothiazole derivatives involves developing a statistically robust model that can reliably predict the biological activity of newly designed compounds. mdpi.com For instance, in a study on isothiazole derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, researchers developed QSAR models using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mdpi.com These models were built using a dataset of 38 isothiazole derivatives and seventeen different molecular descriptors. mdpi.com
The descriptors in a QSAR model can be of various types, representing different aspects of the molecule's structure and properties:
Topological descriptors: Describe the atomic connectivity in the molecule.
Electronic descriptors: Relate to the distribution of electrons, such as charges and dipole moments.
Quantum-chemical descriptors: Derived from quantum mechanics calculations, like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The validity and predictive power of a QSAR model are assessed using several statistical metrics. A reliable model will have a high squared correlation coefficient (R²) for the training set, a high squared cross-validation coefficient (Q²), and will demonstrate good predictive ability on an external test set of compounds. researchgate.net
The primary output of a QSAR analysis is an equation that quantitatively links these descriptors to activity. This equation allows researchers to understand which structural features are beneficial or detrimental to the desired biological effect, thereby guiding the rational design of new molecules. For example, a model might indicate that increasing a molecule's surface area while decreasing its polarity leads to higher activity, providing clear instructions for subsequent chemical synthesis.
Table 1: Example of Statistical Parameters for a QSAR Model This table illustrates typical validation metrics for a QSAR model developed for a series of bioactive compounds.
| Statistical Parameter | Description | Acceptable Value | Example Value researchgate.net |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 | 0.906 |
| Q²cv (Cross-validated R²) | Measures the internal predictive ability of the model using techniques like leave-one-out. | > 0.5 | 0.861 |
| R²pred (Predictive R² for Test Set) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 | 0.825 |
In Silico Approaches for Ligand Design and Target Interactions
Beyond QSAR, a range of in silico techniques are employed to design ligands and study their interactions with biological targets, typically proteins or enzymes. Molecular docking is a cornerstone of these approaches, simulating the binding of a small molecule (ligand) to the active site of a receptor. nih.govresearchgate.net
The process begins with the three-dimensional structures of both the ligand (e.g., an this compound derivative) and the target protein. The docking algorithm then explores various possible conformations and orientations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. researchgate.net A lower docking score generally indicates a more favorable binding interaction. researchgate.net
These simulations provide invaluable insights into the specific molecular interactions that stabilize the ligand-protein complex. Key interactions analyzed include:
Hydrogen Bonds: Crucial for specificity and strong binding.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Electrostatic Interactions: Involve attractions or repulsions between charged groups. mdpi.com
By visualizing the docked pose, medicinal chemists can understand why certain molecules are more active than others. For example, a docking study might reveal that a sulfinic acid group on the isothiazole ring forms a critical hydrogen bond with an amino acid residue like Threonine in the active site. This knowledge directly informs the design of new ligands; chemists can create derivatives that enhance this interaction or introduce new favorable contacts to improve binding affinity and, consequently, biological activity. mdpi.comresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. tandfonline.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often used to evaluate the drug-like properties of the designed compounds at an early stage, helping to filter out candidates that are likely to fail in later stages of drug development. mdpi.com
Table 2: Example of Molecular Docking Results for a Series of Inhibitors This table presents a typical summary of a molecular docking study, showing binding affinities and key interactions for a set of hypothetical compounds.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Reference Drug | -9.5 | Threonine 199, Histidine 94 | Hydrogen Bond, Pi-Alkyl |
| Isothiazole Derivative 1 | -11.0 | Leucine 30, Valine 55, Threonine 199 | Hydrophobic, Hydrogen Bond |
| Isothiazole Derivative 2 | -9.8 | Threonine 199, Proline 202 | Hydrogen Bond, Hydrophobic |
| Isothiazole Derivative 3 | -8.7 | Histidine 94 | Pi-Alkyl |
Functional Applications of Isothiazole 5 Sulfinic Acid in Specialized Chemical Domains
Applications in Medicinal Chemistry and Chemical Biology
The isothiazole (B42339) nucleus is a versatile scaffold for developing therapeutic agents due to its ability to engage in various biological interactions. Its derivatives have been extensively explored for their potential to modulate enzyme activity and interact with key biological targets.
Design and Synthesis of Enzyme Inhibitors and Modulators
The isothiazole ring is a key component in the rational design of molecules that can inhibit or otherwise modulate the function of enzymes. The structural features of isothiazole allow it to serve as a bioisostere for other aromatic rings and participate in hydrogen bonding and hydrophobic interactions within enzyme active sites.
Derivatives of thiazole (B1198619), a closely related heterocycle, have shown significant potential as enzyme inhibitors. For example, certain thiazole derivatives act as inhibitors of carbonic anhydrase (CA-III), with studies revealing that the presence of specific functional groups on the thiazole scaffold is essential for activity. mdpi.com Schiff base derivatives containing heterocyclic motifs are also recognized for their enzyme inhibitory properties, targeting enzymes like α-glucosidase. mdpi.com The versatility of these scaffolds allows for interactions with biological targets through hydrogen bonds, electrostatic interactions, and hydrophobic effects. mdpi.com In the context of isothiazole-5-sulfinic acid, the sulfinic acid group could potentially interact with amino acid residues in an enzyme's active site, contributing to the molecule's inhibitory capacity. For instance, researchers have developed isothiazole-purine compounds that target pyruvate (B1213749) kinase, a potential target for fungicides. nih.gov
Exploration as Ligands for Biological Targets
Isothiazole derivatives are of significant interest as ligands for various biological targets, including proteins and metal ions. The nitrogen and sulfur atoms of the isothiazole ring can coordinate with metal ions, making them valuable in the synthesis of metal complexes. semanticscholar.org These interactions are crucial for their biological activity and can influence the molecule's ability to bind to receptors or enzymes.
The isothiazole heterocycle can be found in compounds that act as inhibitors of the nuclear bile acid receptor FXR, which are being explored for the treatment of liver diseases. thieme-connect.com The ability of the isothiazole ring to be functionalized at various positions allows for the fine-tuning of its binding affinity and selectivity for specific biological targets. thieme-connect.comnih.gov This chemical tractability makes the isothiazole scaffold a valuable starting point for developing targeted therapeutic agents.
Development of Anti-Proliferative Agents
The isothiazole scaffold is a prominent feature in the development of agents designed to inhibit cell proliferation, a key characteristic of cancer. Numerous studies have demonstrated the anti-proliferative activity of isothiazole and related thiazole derivatives against various cancer cell lines. mdpi.commdpi.com
Thiazolo[5,4-d]pyrimidines, which contain a fused thiazole ring system, have been synthesized and tested for their ability to halt the growth of cancer cells. nih.gov One derivative, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (compound 4k), showed significant anti-proliferative activity against lung, epidermal, and glioblastoma cancer cell lines. nih.gov This activity is often achieved by inducing apoptosis (programmed cell death) in the cancer cells. nih.gov Similarly, novel sulfone derivatives of 5-nitrothiazole (B1205993) have demonstrated promising and selective in vitro anti-proliferative activity against human liver cancer cell lines (HepG2). mdpi.com The development of thiazole-based tubulin polymerization inhibitors is another active area of research, aiming to disrupt the cellular machinery required for cell division. nih.gov
Table 1: Anti-Proliferative Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | NCI-H322 (Lung) | 7.1 | nih.gov |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A549 (Lung) | 1.4 | nih.gov |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A431 (Epidermal) | 3.1 | nih.gov |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | T98G (Glioblastoma) | 3.4 | nih.gov |
| Morpholine substituted analog (4a) | HL-60 (Leukemia) | 8 | nih.gov |
Agricultural Chemical Research
In addition to medicinal applications, the isothiazole core structure is integral to the discovery of new agrochemicals for crop protection and enhancement.
Investigation as Fungicidal Candidates
Isothiazole derivatives have been investigated for their potential to combat fungal pathogens that threaten crop yields. The development of novel fungicides is crucial to manage resistance to existing treatments. nih.govnih.gov
In one study, a series of novel isothiazole–thiazole derivatives were designed and synthesized. nih.govresearchgate.net Compound 6u from this series demonstrated excellent fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net This compound is believed to act on the oxysterol-binding protein (PcORP1), a target also inhibited by the fungicide oxathiapiprolin. nih.gov Furthermore, this compound was found to induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks by activating the salicylic (B10762653) acid pathway. nih.govresearchgate.net Psoralen derivatives containing a sulfonohydrazide moiety have also been evaluated, with some compounds showing good fungicidal activity against Botrytis cinerea, Cercospora arachidicola, and Physalospora piricola. nih.gov
Table 2: Fungicidal Activity of Isothiazole-Thiazole Derivative 6u
| Pathogen | EC₅₀ (mg L⁻¹) | Source |
|---|---|---|
| Pseudoperonospora cubensis | 0.046 | nih.govresearchgate.net |
| Phytophthora infestans | 0.20 | nih.govresearchgate.net |
Future Research Directions and Perspectives on Isothiazole 5 Sulfinic Acid
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and isothiazole-5-sulfinic acid is no exception. Future research will likely prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of focus will include:
Catalyst-Free and Metal-Free Reactions: Exploring novel reaction pathways that circumvent the need for heavy metal catalysts, which are often toxic and costly. rsc.orgorganic-chemistry.org For instance, the use of ammonium (B1175870) acetate (B1210297) in the synthesis of 3,5-disubstituted isothiazoles presents a transition-metal-free approach. rsc.org
Alternative Energy Sources: Investigating the application of microwave irradiation and ultrasound technology to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.comtandfonline.com
Green Solvents and Solvent-Free Conditions: Shifting towards the use of water, ionic liquids, or deep eutectic solvents as reaction media to replace volatile and hazardous organic solvents. nih.govmdpi.com Furthermore, developing solvent-free or "neat" synthesis protocols, such as the ammonium thiocyanate-promoted synthesis of isothiazoles, offers a highly eco-friendly alternative. rsc.org
Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products.
These green synthetic approaches are not only environmentally responsible but also offer potential advantages in terms of cost-effectiveness and scalability for industrial applications.
Advanced Functionalization and Derivatization Strategies
To fully harness the potential of this compound, the development of sophisticated and selective methods for its functionalization and derivatization is paramount. Future research in this area will likely focus on expanding the chemical space accessible from this core structure.
Promising research directions include:
C-H Activation: The direct functionalization of carbon-hydrogen bonds on the isothiazole (B42339) ring represents a highly efficient and atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials. rsc.org
Cross-Coupling Reactions: Leveraging modern cross-coupling methodologies to forge new carbon-carbon and carbon-heteroatom bonds at specific positions on the isothiazole nucleus will enable the synthesis of a diverse library of derivatives. rsc.org
Manipulation of the Sulfinic Acid Moiety: Developing novel transformations of the sulfinic acid group into other sulfur-containing functionalities, such as sulfones, sulfonamides, and sulfonyl halides, will significantly broaden the scope of accessible compounds with diverse properties and applications. nih.gov
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral this compound derivatives will be crucial for applications in medicinal chemistry, where enantiomeric purity is often a critical determinant of biological activity.
These advanced functionalization strategies will provide access to a wide array of novel this compound derivatives with tailored electronic, steric, and physicochemical properties for specific applications.
Interdisciplinary Research at the Chemistry-Biology-Materials Interface
The unique structural and electronic properties of the isothiazole ring suggest that this compound and its derivatives could find applications across a range of scientific disciplines. medwinpublishers.comresearchgate.net Fostering collaboration between chemists, biologists, and materials scientists will be essential to explore these opportunities.
Future interdisciplinary research is expected to explore:
Medicinal Chemistry: Isothiazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Future work will likely involve the design and synthesis of this compound derivatives as potential therapeutic agents, leveraging the sulfinic acid moiety for specific interactions with biological targets.
Agrochemicals: The isothiazole scaffold is a component of some commercial fungicides and plant growth regulators. rsc.orgthieme-connect.com Research into this compound derivatives could lead to the discovery of new and more effective agrochemicals with improved efficacy and environmental profiles.
Materials Science: The aromatic nature and the presence of heteroatoms in the isothiazole ring suggest potential applications in the development of novel organic materials. chemrevlett.com Investigations could focus on the synthesis of polymers, dyes, and functional materials with unique optical, electronic, or thermal properties derived from the this compound core.
The synergy between different scientific fields will be a powerful driver for innovation and the discovery of new applications for this versatile heterocyclic compound.
Addressing Challenges in Specificity and Efficiency for Target Applications
While the isothiazole ring is a valuable scaffold, challenges related to synthetic efficiency, selectivity, and the stability of intermediates and final products need to be addressed to optimize its use in specific applications.
Future research should focus on:
Improving Reaction Yields and Selectivity: Developing more robust and high-yielding synthetic methods that provide precise control over regioselectivity and stereoselectivity is a continuing goal. This includes overcoming challenges associated with the formation of by-products and the separation of isomers.
Understanding Reaction Mechanisms: Detailed mechanistic studies of both the synthesis and functionalization of this compound will provide a deeper understanding of the reaction pathways, enabling the rational design of more efficient and selective transformations.
Stability of Sulfinic Acids: Sulfinic acids can be unstable and prone to oxidation or disproportionation. nih.gov Research into protecting group strategies or the development of stable sulfinic acid surrogates will be important for their practical application in multi-step syntheses.
Structure-Activity Relationship (SAR) Studies: For biological applications, comprehensive SAR studies will be necessary to understand how modifications to the this compound scaffold influence its activity, selectivity, and pharmacokinetic properties. This knowledge is crucial for the rational design of more potent and specific drug candidates or agrochemicals.
By addressing these challenges, researchers can enhance the practical utility of this compound and its derivatives, paving the way for their successful implementation in a variety of technological and biomedical applications.
Interactive Data Table: Summary of Future Research Directions
| Research Area | Key Objectives | Potential Methodologies | Desired Outcomes |
| Sustainable Synthesis | Reduce environmental impact, improve efficiency. | Green catalysts, alternative energy sources, solvent-free reactions. | Eco-friendly and cost-effective synthetic routes. |
| Advanced Functionalization | Expand chemical diversity and complexity. | C-H activation, cross-coupling, asymmetric synthesis. | Novel derivatives with tailored properties. |
| Interdisciplinary Research | Explore new applications in medicine, agriculture, and materials. | Collaborative projects, high-throughput screening. | New drugs, agrochemicals, and functional materials. |
| Addressing Challenges | Improve yield, selectivity, and stability. | Mechanistic studies, SAR analysis, development of stable intermediates. | More efficient and reliable synthetic protocols for targeted applications. |
Q & A
Q. What are the established synthetic routes for Isothiazole-5-sulfinic acid, and how can experimental reproducibility be ensured?
Methodological Answer: Synthesis typically involves copolymerization or oxidation reactions under controlled conditions. For example, redox-initiated systems using ammonium persulfate (APS) as an oxidizer in aqueous media can yield sulfinic acid derivatives. Key variables include monomer ratios, temperature (e.g., 60–80°C), and reaction time. To ensure reproducibility, document precise stoichiometric ratios, solvent purity, and inert atmosphere conditions. Characterization via FT-IR and NMR should confirm intermediate and final product structures. Replicate experiments with independent batches and cross-validate spectral data against literature .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm sulfinic acid group positioning. Pair with Fourier-Transform Infrared (FT-IR) spectroscopy to identify S=O and N–S stretching vibrations (900–1200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For novel derivatives, combine with High-Resolution Mass Spectrometry (HRMS). Always include known reference compounds in analyses to calibrate instruments and validate peaks .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
